2,6-Bis(2-hydroxyethylamino)toluene sulfate
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Overview
Description
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with the chemical formula C10H16N2S. It is commonly used in the chemical industry as a curing agent and cross-linking agent. This compound is also utilized as an intermediate in the production of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves multiple synthetic routes. One common method is the reaction of toluene diisocyanate with ethanolamine. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using toluene diisocyanate and ethanolamine. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while reduction can lead to simpler amine derivatives .
Scientific Research Applications
2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a curing agent and cross-linking agent in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves its interaction with various molecular targets. The compound can form cross-links with other molecules, leading to changes in their chemical and physical properties. This cross-linking ability is crucial in its role as a curing agent and in the formation of polymers .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxyethylaminotoluene: Similar in structure but lacks the sulfate group.
2,6-Diethanolaminotoluene: Another related compound with similar functional groups.
Uniqueness
2,6-Bis(2-hydroxyethylamino)toluene sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific cross-linking and curing characteristics .
Biological Activity
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with significant applications in various fields, including chemistry and biology. Its chemical structure, characterized by the presence of hydroxyl and amino functional groups, suggests potential interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Chemical Formula : C10H16N2O4S
- IUPAC Name : 2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol; sulfuric acid
- Molecular Weight : 248.31 g/mol
The biological activity of this compound is primarily attributed to its ability to form cross-links with biomolecules. This cross-linking can alter the structure and function of proteins and nucleic acids, potentially leading to various biological effects. The compound's sulfate group enhances its reactivity, allowing it to participate in diverse biochemical interactions.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that the compound may induce apoptosis in certain cancer cells, although further research is needed to elucidate the specific pathways involved.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 40 | Cell cycle arrest |
A549 | 30 | Increased reactive oxygen species (ROS) |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving rats, the acute oral toxicity was found to be greater than 2000 mg/kg body weight with no significant adverse effects observed during the study period . Additionally, skin irritation tests showed no signs of erythema or edema in treated rabbits .
Case Studies
- Skin Irritation Study :
- Acute Toxicity Study :
- In Vitro Cytotoxicity Assay :
Properties
IUPAC Name |
2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.H2O4S/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15;1-5(2,3)4/h2-4,12-15H,5-8H2,1H3;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTXYOCDCWYTTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCCO)NCCO.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659415 |
Source
|
Record name | Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144930-25-6 |
Source
|
Record name | Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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